molecular formula C18H19NO4 B5641438 [4-[(2,4-Dimethylphenyl)carbamoyl]phenyl] 2-methoxyacetate

[4-[(2,4-Dimethylphenyl)carbamoyl]phenyl] 2-methoxyacetate

Cat. No.: B5641438
M. Wt: 313.3 g/mol
InChI Key: QIPWNHREKCMLKP-UHFFFAOYSA-N
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Description

[4-[(2,4-Dimethylphenyl)carbamoyl]phenyl] 2-methoxyacetate: is an organic compound with potential applications in various scientific fields. This compound features a phenyl group substituted with a carbamoyl group derived from 2,4-dimethylphenyl and an ester group derived from methoxyacetic acid. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2,4-Dimethylphenyl)carbamoyl]phenyl] 2-methoxyacetate typically involves the reaction of 4-aminophenyl 2-methoxyacetate with 2,4-dimethylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetate moiety, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the carbamoyl group can yield corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new materials and pharmaceuticals.

Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biological processes.

Medicine: Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which [4-[(2,4-Dimethylphenyl)carbamoyl]phenyl] 2-methoxyacetate exerts its effects involves interactions with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing methoxyacetic acid, which can further interact with biological pathways. These interactions can influence various cellular processes, making the compound a valuable tool for studying molecular mechanisms.

Comparison with Similar Compounds

  • 4-[(2,4-Dimethylphenyl)amino]methyl-N,N-dimethylaniline
  • 2-Methoxy-5-[(phenylamino)methyl]phenol

Comparison:

  • Structural Differences: While these compounds share similar aromatic and functional groups, the presence of the carbamoyl and ester groups in [4-[(2,4-Dimethylphenyl)carbamoyl]phenyl] 2-methoxyacetate provides unique reactivity and interaction profiles.
  • Reactivity: The carbamoyl group in this compound allows for specific hydrogen bonding interactions, which may not be present in the other compounds.
  • Applications: The unique combination of functional groups in this compound makes it more versatile for applications in drug design and industrial processes compared to its analogs.

Properties

IUPAC Name

[4-[(2,4-dimethylphenyl)carbamoyl]phenyl] 2-methoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-4-9-16(13(2)10-12)19-18(21)14-5-7-15(8-6-14)23-17(20)11-22-3/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPWNHREKCMLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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